molecular formula C10H10N2O2 B2418494 N-(2-hydroxy-1H-indol-3-yl)acetamide CAS No. 32828-66-3

N-(2-hydroxy-1H-indol-3-yl)acetamide

Cat. No.: B2418494
CAS No.: 32828-66-3
M. Wt: 190.202
InChI Key: DZEWJTIGRJWVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1H-indol-3-yl)acetamide typically involves the reaction of indole derivatives with acetic anhydride under controlled conditions. One common method includes the acetylation of 2-hydroxyindole using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitro-substituted indole derivatives .

Scientific Research Applications

N-(2-hydroxy-1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)acetamide
  • N-(2-(1H-indol-3-yl)ethyl)acetamide
  • N-acetylserotonin

Uniqueness

N-(2-hydroxy-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Biological Activity

N-(2-hydroxy-1H-indol-3-yl)acetamide is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

C9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2

The compound features an indole moiety, which is known for its pharmacological significance due to its ability to interact with various biological targets.

Target of Action

This compound acts on multiple biochemical pathways due to its structural properties. Indole derivatives are recognized for their broad range of biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antioxidant

Mode of Action

Research indicates that this compound can inhibit melanoma cell proliferation by inducing apoptosis. The mechanism involves the activation of specific signaling pathways such as PI3K/Akt and MAPK, which are critical in regulating cell survival and death .

1. Anticancer Properties

This compound has shown promising results in cancer research. Studies indicate that it effectively inhibits the growth of various cancer cell lines, particularly melanoma cells. The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a potential candidate for cancer therapy .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
Melanoma5.0Induces apoptosis via PI3K/Akt
Colon Carcinoma7.5Inhibits proliferation
Lung Carcinoma6.0Induces autophagy

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Research demonstrates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 µg/mL
Escherichia coli1.50 µg/mL
Candida albicans2.00 µg/mL

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies utilizing carrageenan-induced paw edema in rodents have shown a significant reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antitumor Activity : A study highlighted the compound's effectiveness against solid tumors, particularly colon and lung cancers, showing promising results in vitro and in vivo models .
  • Neuroprotective Effects : Research has indicated potential neuroprotective properties, suggesting that it may help mitigate damage in neurodegenerative diseases through antioxidant mechanisms.
  • Serotonin System Interaction : The compound is being studied for its effects on the serotonin system, which could lead to new treatments for mental health disorders.

Properties

IUPAC Name

N-(2-hydroxy-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h2-5,12,14H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEWJTIGRJWVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.